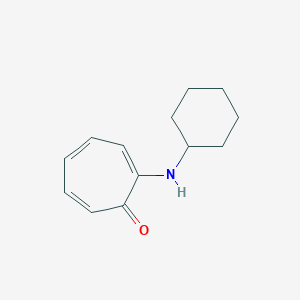
2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one, also known as CHACT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In agriculture, 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been studied for its potential use as a pesticide. In material science, 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been studied for its potential use as a fluorescent probe.
作用機序
The mechanism of action of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one is not fully understood. However, it has been suggested that 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one may exert its effects by inhibiting the activity of certain enzymes or by interacting with cellular membranes.
Biochemical and Physiological Effects:
2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one can inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. In vivo studies have demonstrated that 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one can reduce inflammation, inhibit tumor growth, and improve viral clearance. However, the exact mechanisms by which 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one exerts these effects are still under investigation.
実験室実験の利点と制限
One advantage of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been shown to have a low toxicity profile, making it a relatively safe compound for use in lab experiments. However, one limitation of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one research. One area of interest is the development of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one-based drugs for the treatment of inflammation, cancer, and viral infections. Another area of interest is the development of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one-based fluorescent probes for use in material science and biological imaging. Additionally, further studies are needed to fully understand the mechanism of action of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one and to optimize its synthesis method for improved yield and purity.
Conclusion:
In conclusion, 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one is a chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. Its synthesis method is relatively simple, and it has been shown to have a low toxicity profile. However, further research is needed to fully understand its mechanism of action and to optimize its use for various applications.
合成法
The synthesis of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one involves the reaction of cyclohexylamine with 2,4,6-cycloheptatrien-1-one in the presence of a catalyst. This reaction results in the formation of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one as a yellow crystalline solid. The yield of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
特性
IUPAC Name |
2-(cyclohexylamino)cyclohepta-2,4,6-trien-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-10-6-2-5-9-12(13)14-11-7-3-1-4-8-11/h2,5-6,9-11H,1,3-4,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDCJTIDXAPWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylamino)cyclohepta-2,4,6-trien-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-propylthiourea](/img/structure/B5876946.png)


![4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5876965.png)
![N,N-diethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5876973.png)


![ethyl 2-({[(2-furylmethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5876987.png)
![2,2-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5876998.png)
![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B5877013.png)
![2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5877014.png)
![N,4-dimethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5877019.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5877021.png)